Ethyl 4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dihydropyridazine ring, for example, would likely give the molecule a certain degree of rigidity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amino group might make the compound a base, while the ester group could make it susceptible to hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents .Scientific Research Applications
Synthetic Methodologies and Structural Assignments
Research into similar compounds has focused on developing synthetic methodologies and understanding their structural characteristics. For instance, Ashton and Doss (1993) described a regioselective route to synthesize 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, which highlights the importance of selective protection and reaction conditions in achieving desired regiochemistry. This work demonstrates the nuanced approaches required for synthesizing complex molecules, potentially including the compound (Ashton & Doss, 1993).
Antimicrobial and Antioxidant Studies
Another area of application is the synthesis of compounds for biological evaluation. Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and evaluated their antimicrobial and antioxidant activities. This research underscores the potential of similar compounds for pharmaceutical applications, suggesting that Ethyl 4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate could also be of interest in the development of new therapeutic agents (Raghavendra et al., 2016).
Corrosion Inhibition
Compounds with similar structures have been investigated for their potential as corrosion inhibitors, indicating a wide range of industrial applications. Saranya et al. (2020) studied pyran derivatives for corrosion mitigation, showing high efficiency and suggesting a similar potential for the compound in protecting metals against corrosion (Saranya et al., 2020).
Cancer Research
In the realm of cancer research, Bekircan et al. (2008) synthesized new derivatives for anticancer evaluation. This highlights the ongoing search for novel compounds with potential anticancer properties, which could include this compound as a candidate for further study (Bekircan et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-[2-(2-methoxyanilino)-2-oxoethoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6/c1-4-31-23(29)22-19(13-21(28)26(25-22)17-11-7-5-9-15(17)2)32-14-20(27)24-16-10-6-8-12-18(16)30-3/h5-13H,4,14H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYWQOGXDAJDHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC=C2OC)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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